methyl 4-({(1Z)-1-[3-(2-methoxy-2-oxoethyl)-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene]ethyl}amino)benzoate
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Overview
Description
Methyl 4-({(1Z)-1-[3-(2-methoxy-2-oxoethyl)-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene]ethyl}amino)benzoate is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. This compound is characterized by its complex structure, which includes a pyrazole ring, a benzoate ester, and multiple functional groups that contribute to its reactivity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-({(1Z)-1-[3-(2-methoxy-2-oxoethyl)-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene]ethyl}amino)benzoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved through the condensation of hydrazine with an appropriate β-diketone or β-ketoester.
Introduction of the benzoate ester: The pyrazole intermediate is then reacted with methyl 4-aminobenzoate under suitable conditions to form the desired product.
Functional group modifications:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-({(1Z)-1-[3-(2-methoxy-2-oxoethyl)-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene]ethyl}amino)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or to reduce double bonds.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific functional groups with others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are frequently used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.
Scientific Research Applications
Methyl 4-({(1Z)-1-[3-(2-methoxy-2-oxoethyl)-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene]ethyl}amino)benzoate has several scientific research applications:
Medicinal Chemistry: This compound can be used as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, facilitating the construction of diverse chemical libraries.
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of methyl 4-({(1Z)-1-[3-(2-methoxy-2-oxoethyl)-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene]ethyl}amino)benzoate involves its interaction with molecular targets such as enzymes or receptors. The compound’s functional groups allow it to form specific interactions (e.g., hydrogen bonds, hydrophobic interactions) with these targets, modulating their activity. The exact pathways involved depend on the biological context and the specific target being studied.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-aminobenzoate: A simpler analog lacking the pyrazole ring and additional functional groups.
Ethyl 4-({(1Z)-1-[3-(2-methoxy-2-oxoethyl)-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene]ethyl}amino)benzoate: An analog with an ethyl ester instead of a methyl ester.
Methyl 4-({(1Z)-1-[3-(2-hydroxy-2-oxoethyl)-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene]ethyl}amino)benzoate: An analog with a hydroxy group instead of a methoxy group.
Uniqueness
Methyl 4-({(1Z)-1-[3-(2-methoxy-2-oxoethyl)-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene]ethyl}amino)benzoate is unique due to its combination of functional groups and structural features. The presence of the pyrazole ring, methoxy group, and benzoate ester contribute to its distinct reactivity and potential biological activity, setting it apart from similar compounds.
Biological Activity
Methyl 4-({(1Z)-1-[3-(2-methoxy-2-oxoethyl)-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene]ethyl}amino)benzoate, with the CAS number 884409-04-5, is a complex organic compound known for its diverse biological activities. The compound features multiple functional groups that contribute to its pharmacological properties, making it a subject of interest in medicinal chemistry and drug discovery.
Chemical Structure and Properties
The molecular formula of the compound is C22H21N3O5 with a molecular weight of 407.4 g/mol. Its structure includes a benzoate moiety linked to a pyrazole derivative, which is crucial for its biological activity.
Property | Value |
---|---|
Molecular Formula | C22H21N3O5 |
Molecular Weight | 407.4 g/mol |
CAS Number | 884409-04-5 |
Biological Activity
This compound has been investigated for various biological activities:
Antimicrobial Properties
Research indicates that compounds with pyrazole rings often exhibit antimicrobial properties. Studies have shown that similar derivatives can inhibit the growth of bacteria and fungi, suggesting potential applications in treating infectious diseases.
Anticancer Activity
The compound's structure suggests possible interactions with cellular targets involved in cancer progression. In vitro studies have indicated that derivatives of pyrazole can induce apoptosis in cancer cells by modulating signaling pathways related to cell survival and proliferation.
The proposed mechanisms through which this compound exerts its effects include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, thus altering cellular functions.
- Receptor Modulation : Interaction with cell surface receptors could lead to changes in signaling cascades that affect cell growth and differentiation.
- DNA Intercalation : Similar compounds have been shown to intercalate into DNA, potentially disrupting replication and transcription processes.
Case Studies and Research Findings
Recent studies highlight the biological potential of methyl 4-{(1Z)-1-[3-(2-methoxy-2-oxoethyl)-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene]ethyl}amino)benzoate:
Study 1: Anticancer Activity
A study published in Molecules explored the anticancer effects of various pyrazole derivatives. It was found that certain modifications led to enhanced cytotoxicity against breast cancer cell lines, indicating the importance of structural variations in developing effective anticancer agents .
Study 2: Antimicrobial Efficacy
In another research effort, derivatives similar to methyl 4-{(1Z)-... exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The study concluded that the presence of the pyrazole ring was essential for this activity .
Properties
Molecular Formula |
C22H21N3O5 |
---|---|
Molecular Weight |
407.4 g/mol |
IUPAC Name |
methyl 4-[1-[5-(2-methoxy-2-oxoethyl)-3-oxo-2-phenyl-1H-pyrazol-4-yl]ethylideneamino]benzoate |
InChI |
InChI=1S/C22H21N3O5/c1-14(23-16-11-9-15(10-12-16)22(28)30-3)20-18(13-19(26)29-2)24-25(21(20)27)17-7-5-4-6-8-17/h4-12,24H,13H2,1-3H3 |
InChI Key |
AZAYTZHWOMZUJY-UHFFFAOYSA-N |
Canonical SMILES |
CC(=NC1=CC=C(C=C1)C(=O)OC)C2=C(NN(C2=O)C3=CC=CC=C3)CC(=O)OC |
Origin of Product |
United States |
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